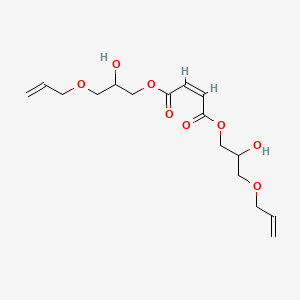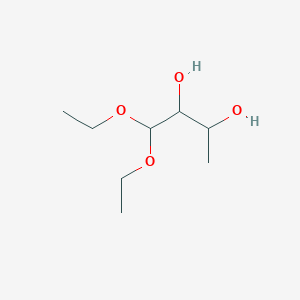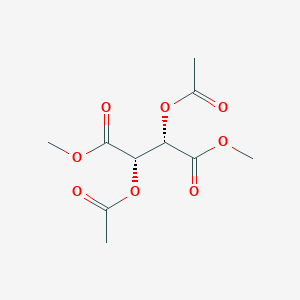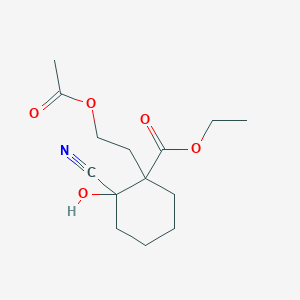
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate is a complex organic compound with a unique structure that includes an ester, a cyano group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the cyclohexanone derivative, which undergoes a series of reactions including esterification, cyanation, and hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are carefully controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of a carboxylic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The cyano group can interact with nucleophiles, while the ester and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: Similar ester functionality but lacks the cyano and hydroxyl groups.
Cyclohexanone: Similar cyclohexane ring but lacks the ester, cyano, and hydroxyl groups.
Ethyl cyanoacetate: Contains a cyano group but lacks the cyclohexane ring and hydroxyl group.
Uniqueness
Ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6331-48-2 |
|---|---|
Molekularformel |
C14H21NO5 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
ethyl 1-(2-acetyloxyethyl)-2-cyano-2-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H21NO5/c1-3-19-12(17)13(8-9-20-11(2)16)6-4-5-7-14(13,18)10-15/h18H,3-9H2,1-2H3 |
InChI-Schlüssel |
DDYXIJSBNQFUKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCCCC1(C#N)O)CCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


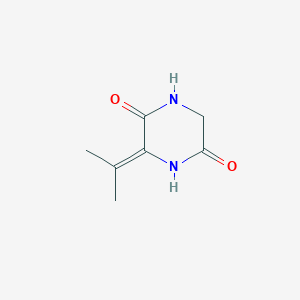
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
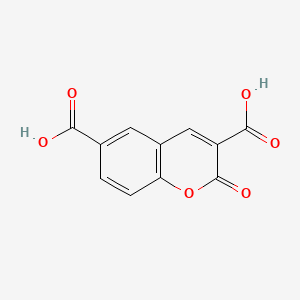
![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)

![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)

